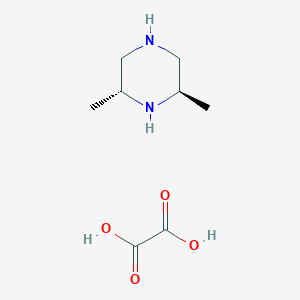

(2R,6R)-2,6-Dimethylpiperazine oxalate

Beschreibung

Overview of Chiral Diamines in Asymmetric Synthesis and Catalysis

Chiral diamines are a critical class of organic compounds that feature prominently in the field of asymmetric synthesis and catalysis. Their significance stems from their ability to form stable complexes with metal centers and to act as effective organocatalysts, thereby enabling the stereoselective synthesis of a wide array of chiral molecules. The catalytic asymmetric synthesis of 1,2-diamines, in particular, has garnered substantial interest due to the prevalence of these motifs in biologically active compounds and their utility as synthetic building blocks, chiral ligands, and organocatalysts. rsc.org Synthetic strategies to access these valuable compounds are diverse and include C-N bond-forming reactions like the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org

The utility of chiral diamines extends to their application as chiral auxiliaries, ligands for transition-metal catalysts, and as standalone organocatalysts. rsc.orgacs.org Their diverse catalytic activity allows them to function as acids, bases, nucleophiles, and chiral promoters. acs.org For instance, they have been successfully employed in reactions such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) and asymmetric 1,4-conjugate Michael additions. researchgate.net The development of novel chiral diamine catalysts is an ongoing area of research, with a focus on creating environmentally friendly and highly efficient catalytic systems. researchgate.net

The Role of Substituted Piperazines as Chiral Scaffolds in Advanced Chemical Research

The piperazine (B1678402) ring is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds, including several blockbuster drugs. rsc.org While the majority of these drugs feature substitution at the nitrogen atoms, there is a growing interest in exploring the chemical space of carbon-substituted piperazines. rsc.org This exploration is driven by the potential for these chiral scaffolds to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates. thieme-connect.com

Chiral piperazine scaffolds are integral to the design of new pharmaceuticals and are found in a significant number of approved drugs and clinical candidates. thieme-connect.commdpi.com The introduction of substituents on the carbon framework of the piperazine ring, creating chiral centers, offers a powerful strategy to expand the structural diversity of this important heterocyclic motif. rsc.org However, the synthesis of enantiomerically pure substituted piperazines can be challenging, necessitating the development of efficient and scalable synthetic routes. mdpi.comrsc.org Recent advancements in C-H functionalization of the piperazine ring are providing new avenues to access these valuable molecules. mdpi.com

Contextualization of (2R,6R)-2,6-Dimethylpiperazine as a Key Chiral Building Block

(2R,6R)-2,6-Dimethylpiperazine is a prime example of a C2-symmetric chiral diamine that serves as a versatile chiral building block in organic synthesis. researchgate.net Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as the biological activity of a molecule is often dependent on its stereochemistry. The defined stereochemistry of (2R,6R)-2,6-dimethylpiperazine allows for the construction of complex chiral molecules with a high degree of stereocontrol.

The synthesis of enantiopure 2,6-dimethylated piperazines can be achieved through various methods, including diastereoselective triflate alkylation and intramolecular Mitsunobu reactions. researchgate.net These methods provide access to specific stereoisomers, which are crucial for their application as chiral building blocks. The availability of such well-defined chiral synthons is critical for the development of new chemical entities with desired biological activities. sigmaaldrich.commdpi.com The oxalate (B1200264) salt of (2R,6R)-2,6-dimethylpiperazine is often utilized to improve the handling and stability of the free amine, facilitating its use in various synthetic applications.

Eigenschaften

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBJISJUXHDLI-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-98-1 | |

| Record name | Piperazine, 2,6-dimethyl-, (2R,6R)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereoselective Synthesis Methodologies for 2r,6r 2,6 Dimethylpiperazine and Its Precursors

Direct Enantioselective Synthetic Routes for 2,6-Dimethylpiperazine (B42777)

Direct methods aim to establish the desired stereochemistry during the formation of the piperazine (B1678402) ring or its immediate precursors, avoiding the need for resolving a mixture of stereoisomers.

One effective strategy for synthesizing the complete series of enantiopure 2,6-methylated piperazines involves a diastereoselective triflate alkylation as the key bond-forming step. researchgate.net This approach is particularly useful for preparing the dimethyl enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine. researchgate.net The methodology relies on controlling the stereochemistry during the alkylation step to set the required configuration of the two methyl groups.

As an alternative to triflate alkylation, a novel intramolecular Mitsunobu reaction has been utilized to establish the required stereochemistry for (2R,6R)-2,6-dimethylpiperazine. researchgate.net The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of other functional groups. missouri.eduorganic-chemistry.org A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.eduorganic-chemistry.org This stereoinvertive pathway is exploited in the intramolecular cyclization step to form the piperazine ring, thereby controlling the final stereochemical outcome. nih.govencyclopedia.pub The reaction typically employs reagents like triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack. nih.govnih.gov

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers and is widely used on an industrial scale. ethz.ch This technique can be applied to the synthesis of chiral piperazines by hydrogenating unsaturated precursors, such as dehydropiperazines or related enamines. nih.govrsc.org The success of this method hinges on the selection of an appropriate chiral catalyst, typically a transition metal complex (e.g., rhodium, iridium, or ruthenium) with a chiral phosphine (B1218219) ligand. ethz.chnih.gov By creating a chiral pocket, the catalyst directs the addition of hydrogen to one face of the double bond, leading to high enantioselectivity. ethz.ch While widely used for various N-heterocycles, this "after cyclization" approach allows for the efficient synthesis of chiral piperazine cores. nih.gov

Table 1: Catalyst Systems in Asymmetric Hydrogenation

| Catalyst Type | Metal | Common Ligands | Substrate Class | Typical Selectivity |

| Rhodium-based | Rh | BINAP, SKP | Enamides, Dehydromorpholines | High ee% ethz.chnih.gov |

| Ruthenium-based | Ru | BINAP | Functionalized Ketones | High ee% ethz.ch |

| Iridium-based | Ir | PHOX | Tetrasubstituted Olefins | Excellent ee% ethz.ch |

A powerful and modern approach for the enantioselective synthesis of substituted piperazines involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one (B30754) precursors. nih.govnih.gov This method allows for the creation of α-secondary and, notably, α-tertiary stereocenters with high enantiomeric excess. caltech.edu The reaction typically involves the decarboxylative allylic alkylation of N-protected piperazin-2-one substrates using a palladium catalyst combined with a chiral ligand, such as an electron-deficient PHOX ligand. nih.govrsc.org The resulting enantioenriched piperazin-2-ones can then be reduced to the corresponding chiral piperazines. caltech.edursc.org This strategy provides access to unique, three-dimensionally complex piperazine scaffolds that are valuable in drug discovery. caltech.edursc.org

Table 2: Asymmetric Allylic Alkylation of Piperazin-2-ones

| Catalyst System | Ligand Type | Product Type | Yield | Enantioselectivity (ee) |

| Pd₂(pmdba)₃ | Electron-deficient PHOX | α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent caltech.edunih.gov |

| Pd₂(pmdba)₃ | Electron-deficient PHOX | α-secondary piperazin-2-ones | Modest to Excellent | Good to Excellent caltech.edunih.gov |

Chiral Pool-Based Syntheses Utilizing Amino Acid Derivatives

The chiral pool approach is a highly attractive strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are ideal chiral pool sources for synthesizing substituted piperazines due to their inherent chirality and orthogonal functional groups (amino and carboxylic acid). researchgate.netmdpi.com In these syntheses, the stereocenter of the amino acid is used to direct the stereochemistry of the final product. A modular synthesis of 2,6-disubstituted piperazines can be achieved by preparing hydroamination substrates through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. nih.govorganic-chemistry.org A subsequent diastereoselective palladium-catalyzed intramolecular hydroamination reaction forms the piperazine ring, with the stereochemistry controlled by the amino acid precursor. nih.govorganic-chemistry.org

Resolution Techniques for Racemic 2,6-Dimethylpiperazine

When a direct stereoselective synthesis is not employed, a racemic mixture (a 50:50 mixture of enantiomers) of 2,6-dimethylpiperazine is often produced. libretexts.org The separation of these enantiomers, a process known as resolution, is necessary to obtain the desired (2R,6R) isomer. Since enantiomers have identical physical properties, direct separation is difficult. libretexts.org The most common method involves reacting the racemic base with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure piperazine.

Classical Diastereomeric Salt Formation and Fractional Crystallization (with oxalate (B1200264) as a common counterion)

Classical resolution via diastereomeric salt formation remains a robust and widely practiced method for separating enantiomers on an industrial scale. This technique leverages the principle that while enantiomers share identical physical properties, their salts formed with a chiral resolving agent (a chiral acid or base) are diastereomers. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of trans-2,6-dimethylpiperazine, a racemic mixture of (2R,6R) and (2S,6S) enantiomers, a chiral acid is employed as the resolving agent. Oxalic acid is commonly used to precipitate the final product as the oxalate salt after the resolution has been achieved, owing to its ability to form stable, crystalline salts. The process typically involves:

Salt Formation: The racemic trans-2,6-dimethylpiperazine is treated with an enantiomerically pure chiral acid (e.g., a tartaric acid derivative) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(2R,6R)-diamine • (chiral acid)] and [(2S,6S)-diamine • (chiral acid)].

Fractional Crystallization: The solvent system is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration, the less soluble salt selectively crystallizes out of the solution.

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of the diamine is then liberated from the chiral resolving agent by treatment with a base. The free (2R,6R)-2,6-dimethylpiperazine can then be isolated.

Oxalate Salt Precipitation: Finally, the purified free diamine is treated with oxalic acid to form the stable and easily handled (2R,6R)-2,6-dimethylpiperazine oxalate salt.

The efficiency of this method is highly dependent on the choice of resolving agent and solvent, which are often determined through empirical screening.

Table 1: Key Factors in Diastereomeric Salt Resolution

| Factor | Description | Impact on Resolution |

| Resolving Agent | An enantiomerically pure acid or base that forms diastereomeric salts with the racemate. | The structural compatibility between the diamine and the resolving agent is crucial for forming well-defined crystalline salts with significant solubility differences. |

| Solvent | The medium in which salt formation and crystallization occur. | The solvent's polarity and ability to solvate the diastereomeric salts directly influence their differential solubility, which is the basis for separation. |

| Temperature | Controls the kinetics and thermodynamics of crystallization. | A carefully controlled temperature profile during cooling is essential to maximize the yield and purity of the desired diastereomeric salt. |

| Purity of Racemate | The presence of impurities, particularly the meso isomer (cis-2,6-dimethylpiperazine), can interfere with crystallization. | High purity of the starting racemic material is required for efficient and reproducible resolution. |

Enzymatic and Catalytic Kinetic Resolution Strategies

Kinetic resolution is a powerful alternative for separating enantiomers that relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. This approach can offer high selectivity under mild conditions.

Enzymatic Kinetic Resolution Enzymes, particularly lipases, are highly effective chiral catalysts for the kinetic resolution of amines and their derivatives. researchgate.net The strategy typically involves the enantioselective acylation of the diamine. In a racemic mixture of trans-2,6-dimethylpiperazine, an enzyme like Candida antarctica lipase (B570770) A (CAL-A) or Candida antarctica lipase B (CAL-B) can selectively acylate one enantiomer at a much faster rate than the other. arkat-usa.org

For instance, reacting racemic N-Boc-protected 2,6-dimethylpiperazine with an acyl donor in the presence of a lipase would yield a mixture of the acylated (S,S)-enantiomer and the unreacted (R,R)-enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chromatographic or extraction methods. The success of this method depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantiomeric ratio (E value). High E values are indicative of excellent selectivity. nih.gov

Catalytic Kinetic Resolution Non-enzymatic chiral catalysts can also be employed for kinetic resolution. This often involves the use of chiral metal complexes or organocatalysts to perform an enantioselective transformation. nih.gov For example, a kinetic resolution can be achieved through the enantioselective acylation of the piperazine, where a chiral catalyst activates the acyl donor and delivers it preferentially to one enantiomer. nih.gov Another approach involves the use of chiral ligands with metals like rhodium or palladium to catalyze reactions. nih.gov A notable strategy for resolving arylpiperazines has been demonstrated using n-BuLi/(+)-sparteine for lithiation, achieving very high enantioselectivities. nih.govresearchgate.net

Table 2: Comparison of Kinetic Resolution Strategies

| Strategy | Chiral Agent | Typical Reaction | Advantages | Disadvantages |

| Enzymatic | Lipases (e.g., CAL-A, CAL-B), Proteases | Enantioselective N-acylation | High enantioselectivity (High E values), mild reaction conditions, environmentally benign. | Limited to 50% theoretical yield for the desired product, enzyme cost and stability can be concerns. |

| Catalytic | Chiral organocatalysts, Chiral metal-ligand complexes | Enantioselective N-acylation, oxidation, or other functionalizations | Broad substrate scope, potential for catalyst tuning and optimization. | Limited to 50% theoretical yield, catalyst cost, potential for metal contamination. |

Enantioselective Desymmetrization of Centrosymmetric Piperazines

A more advanced and atom-economical approach compared to resolution is the desymmetrization of a prochiral or meso-compound. This strategy converts an achiral, symmetric starting material directly into a single, desired enantiomer, thus avoiding the loss of 50% of the material inherent in kinetic resolutions. nih.govrsc.org

For piperazines, this would involve starting with a meso-2,6-disubstituted piperazine (the cis-isomer) or another symmetrically substituted, prochiral piperazine. A chiral catalyst is then used to selectively modify one of the two equivalent functional groups (e.g., the two secondary amines). For example, a catalytic enantioselective mono-acylation or mono-alkylation of meso-2,6-dimethylpiperazine, guided by a chiral catalyst, would yield the (2R,6S)-product as a single enantiomer. While the direct desymmetrization of meso-piperazines is a developing area, the principle has been successfully applied to similar cyclic compounds like meso-aziridines, where chiral catalysts promote enantioselective ring-opening. researchgate.netnih.govrsc.org

Emerging Mechanochemical Synthesis Approaches for Chiral Diamines

Mechanochemistry, which involves inducing chemical reactions by mechanical force (e.g., ball milling), is gaining attention as a sustainable and efficient synthetic methodology. researchgate.net This solvent-free approach offers several potential advantages, including reduced waste, faster reaction times, and access to novel reactivity compared to traditional solution-phase chemistry.

The synthesis of chiral diamines, a class of compounds that includes 2,6-dimethylpiperazine, is an area where mechanochemistry is beginning to be explored. researchgate.net Traditional syntheses of these valuable building blocks are almost exclusively solvent-based. researchgate.net Emerging mechanochemical protocols could provide a greener alternative by eliminating the need for organic solvents. Research in this area focuses on adapting key chemical transformations, such as C-N bond formation and rearrangement reactions, to solid-state conditions. While the direct mechanochemical synthesis of (2R,6R)-2,6-dimethylpiperazine is not yet established, the development of mechanochemical methods for charge-accelerated aza-Claisen rearrangements demonstrates the potential of this technology for constructing complex chiral amine structures. researchgate.net

Stereochemical Control and Regioselectivity in Piperazine Ring Formation

Controlling the stereochemistry during the initial construction of the piperazine ring is the most elegant approach to obtaining a specific stereoisomer like (2R,6R)-2,6-dimethylpiperazine. These methods build the chiral centers into the molecule with the desired configuration, bypassing the need for subsequent resolution.

Several strategies have been developed to achieve stereochemical and regiochemical control in piperazine synthesis:

Intramolecular Hydroamination: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported for the modular synthesis of 2,6-disubstituted piperazines. This method can produce the trans isomer, with the stereochemistry confirmed by X-ray diffraction. rsc.org

Reductive Cyclization of Dioximes: A general method has been developed that involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. Subsequent stereoselective catalytic reductive cyclization of these dioxime intermediates yields the piperazine ring. This method has been shown to predominantly form cis-2,6-isomers, explained by the addition of dihydrogen from the less sterically hindered side of a key intermediate. nih.gov

Cyclization from Chiral Precursors: Synthesizing piperazines from enantiomerically pure starting materials, such as amino acids or chiral amino alcohols, is a common and effective strategy. For example, (R)-phenylglycinol has been used as a chiral starting block to synthesize stereochemically defined trifluoromethylated piperazines. rsc.org The inherent chirality of the starting material guides the stereochemical outcome of the cyclization reactions.

Palladium-Catalyzed Cyclization: A palladium-catalyzed cyclization that couples a propargyl unit with a diamine component can produce highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

The choice between cis and trans stereoisomers is often dictated by the mechanism of the ring-closing step. For example, one working hypothesis for the formation of cis-piperazines involves a cyclization transition state where steric interactions are minimized, leading to the pseudoequatorial orientation of substituents. rsc.org

Advanced Structural and Conformational Investigations of 2r,6r 2,6 Dimethylpiperazine Oxalate

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. For (2R,6R)-2,6-Dimethylpiperazine oxalate (B1200264), this technique would provide unambiguous proof of the R configuration at both chiral centers (C2 and C6). The analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry.

In the solid state, the piperazine (B1678402) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. In the crystal structure of the parent compound, piperazine, the molecule resides on a crystallographic inversion center and adopts an ideal chair conformation with the N-H bonds in equatorial positions ed.ac.uk. For the 2,6-dimethyl substituted derivative, the methyl groups would likely occupy equatorial positions to minimize steric hindrance, leading to a trans-diequatorial arrangement. The crystal packing would be stabilized by a network of hydrogen bonds involving the piperazine nitrogen atoms, the protons on these nitrogens, and the oxalate counter-ion.

A hypothetical data table for the crystallographic analysis is presented below, illustrating the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.41 |

| b (Å) | 8.30 |

| c (Å) | 8.61 |

| β (°) | 91.20 |

| Volume (ų) | 601 |

| Z | 2 |

| Conformation | Chair |

| Methyl Group Orientation | Trans-diequatorial |

Conformational Analysis in Solution and Solid State

The conformational preference of (2R,6R)-2,6-Dimethylpiperazine oxalate is crucial for understanding its reactivity and interactions. In the solid state, as suggested by crystallographic principles, a rigid chair conformation with diequatorial methyl groups is anticipated ed.ac.uk.

In solution, the piperazine ring is more dynamic. While the chair conformation is still expected to be the most populated, the molecule can undergo ring inversion, leading to a conformational equilibrium between two chair forms. For 2-substituted piperazines, it has been shown that the axial conformation can be preferred in some cases nih.gov. However, for a 2,6-disubstituted piperazine, the energetic penalty of having two methyl groups in axial positions would likely make the diequatorial conformer significantly more stable. The equilibrium between these conformers can be studied using spectroscopic techniques like NMR, which can provide information on the relative populations of different conformers and the energy barriers for their interconversion nih.govnih.gov. The oxalate counter-ion in solution would exist in equilibrium with the protonated piperazine cation.

Spectroscopic Characterization for Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the configuration and conformation of molecules in solution nih.gov. For this compound, ¹H and ¹³C NMR spectra would provide key information.

The ¹H NMR spectrum would show distinct signals for the axial and equatorial protons of the piperazine ring. The coupling constants (J-values) between adjacent protons are particularly informative. For a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically larger (around 10-13 Hz) than the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) (around 2-5 Hz). By analyzing these coupling constants, the preferred chair conformation and the orientation of the methyl groups can be determined. The observation of large J-values for the methine protons at C2 and C6 would confirm their axial position, which in turn would place the methyl groups in the equatorial position.

Temperature-dependent NMR studies can be used to investigate the dynamics of ring inversion. As the temperature is increased, the rate of interconversion between the two chair forms increases, leading to broadening and eventual coalescence of the signals for the axial and equatorial protons nih.gov. From the coalescence temperature, the free energy of activation for the ring inversion can be calculated.

A representative table of expected ¹H NMR data is shown below.

| Proton | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |

| CH₃ | 1.25 | d | 6.5 |

| H-2, H-6 (axial) | 3.10 | m | J_ax-ax = 11.0, J_ax-eq = 3.0 |

| H-3, H-5 (axial) | 2.80 | dt | J_gem = 12.0, J_ax-ax = 11.0 |

| H-3, H-5 (equatorial) | 3.40 | m | J_gem = 12.0, J_ax-eq = 3.0 |

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric excess and absolute configuration of chiral molecules in solution nih.govnih.govwikipedia.org.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer nih.gov. For this compound, the ECD spectrum would be compared to the theoretically calculated spectrum for the (2R,6R) configuration. A match between the experimental and calculated spectra would confirm the absolute configuration.

VCD spectroscopy is the infrared counterpart to ECD and provides information about the stereochemistry based on molecular vibrations americanlaboratory.comnih.govresearchgate.net. VCD is particularly powerful for determining the absolute configuration of molecules with multiple chiral centers. The experimental VCD spectrum of this compound would be compared to the spectrum predicted by Density Functional Theory (DFT) calculations for the (2R,6R) enantiomer. The agreement in the signs and relative intensities of the VCD bands would provide a reliable assignment of the absolute configuration americanlaboratory.com.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the structural and electronic properties of molecules bohrium.commdpi.comresearchgate.net.

For (2R,6R)-2,6-Dimethylpiperazine, DFT calculations would be used to optimize the molecular geometry of different possible conformers (e.g., diequatorial and diaxial chair forms). These calculations would provide the relative energies of these conformers, confirming that the diequatorial chair is the most stable. The optimized geometry would also yield theoretical bond lengths, bond angles, and torsion angles that can be compared with experimental data from X-ray crystallography mdpi.commdpi.com.

Furthermore, DFT can be used to analyze the electronic structure of the molecule. This includes calculating the molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity, and generating an electrostatic potential map, which indicates the electron-rich and electron-deficient regions of the molecule researchgate.net. This information is valuable for predicting how the molecule will interact with other chemical species.

A summary of the types of data obtained from DFT calculations is presented in the table below.

| Computational Output | Information Provided |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles of the most stable conformer. |

| Relative Conformational Energies | Energy difference between diequatorial and diaxial conformers. |

| Calculated NMR Chemical Shifts | Theoretical prediction of ¹H and ¹³C chemical shifts to aid in spectral assignment. |

| Calculated VCD/ECD Spectra | Theoretical spectra for comparison with experimental data to determine absolute configuration. |

| Molecular Orbitals (HOMO/LUMO) | Insights into chemical reactivity and electronic transitions. |

| Electrostatic Potential Map | Visualization of charge distribution and prediction of intermolecular interactions. |

Analysis of Non-Covalent Interactions and Intermolecular Hydrogen Bonding in the Oxalate Salt (e.g., Hirshfeld Surface Analysis)

The stability and crystalline structure of piperazine derivatives, including the oxalate salt of (2R,6R)-2,6-Dimethylpiperazine, are significantly influenced by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice.

The primary interactions observed are O···H/H···O contacts, which represent the strong N-H···O and O-H···O hydrogen bonds between the dimethylpiperazinium cation and the oxalate anion. kirensky.ru These hydrogen bonds are crucial in the formation of the salt's supramolecular architecture. The analysis further quantifies other significant contacts, such as H···H, C···H/H···C, and O···O interactions, providing a complete picture of the crystal packing forces. kirensky.ru The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed visualization of these interactions, with characteristic spikes indicating the prevalence of specific contact types. kirensky.ru

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid

| Interaction Type | Contribution (%) |

| O···H/H···O | 55.4 |

| H···H | 35.8 |

| C···H/H···C | 4.8 |

| O···O | 1.3 |

| C···O/O···C | 1.2 |

| C···C | 0.7 |

| N···H/H···N | 0.6 |

| N···O/O···N | 0.2 |

Note: Data is for the related co-crystal 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid as a model system. kirensky.ru

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. kirensky.ru

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. kirensky.ru

For the related 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid crystal, Density Functional Theory (DFT) calculations at the B3LYP level were used to determine the energies of the frontier orbitals. kirensky.ru The analysis showed that the HOMO is primarily localized on the oxalate anions, indicating they are the principal electron donors. The LUMO is distributed over the dimethylpiperazinium cations, identifying them as the electron-accepting sites. kirensky.ru This distribution confirms the charge transfer nature of the interactions within the salt. The calculated energy gap provides quantitative insight into the compound's stability and optical properties. kirensky.ru

Table 2: Calculated Frontier Molecular Orbital Energies for 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid

| Parameter | Energy (eV) |

| HOMO Energy | -7.584 |

| LUMO Energy | -0.935 |

| Energy Gap (ΔE) | 6.649 |

Note: Data is for the related co-crystal 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid as a model system. kirensky.ru

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. aimspress.com It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of localized bonds and lone pairs. nih.gov

NBO analysis of the 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid system reveals significant charge delocalization that contributes to its stability. kirensky.ru This is quantified by the second-order perturbation energy, E(2), which measures the energy of donor-acceptor (lone pair to anti-bonding orbital) interactions. aimspress.com Strong interactions are identified between the lone pairs of the oxygen atoms (nO) in the oxalate anion and the anti-bonding orbitals (σ) of the N-H and C-H bonds of the dimethylpiperazinium cation. kirensky.ru These n → σ interactions correspond to the hydrogen bonds that stabilize the crystal structure. The analysis confirms the transfer of electron density from the oxalate (Lewis base) to the piperazinium moiety (Lewis acid), providing a quantitative measure of the strength of these stabilizing intermolecular interactions. kirensky.ru

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is widely employed to predict and interpret UV-Vis absorption spectra, as it can accurately compute the vertical excitation energies and oscillator strengths of electronic transitions. cnr.it

While specific TD-DFT calculations for this compound are not detailed in the available literature, the methodology allows for the investigation of its electronic absorption properties. A typical TD-DFT calculation would determine the energies required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). rsc.org The results can be used to simulate the absorption spectrum, showing the wavelengths at which the molecule absorbs light and the intensity of these absorptions. chemrxiv.org

This analysis provides insight into the nature of the electronic transitions, such as identifying them as n → π* or π → π* transitions, and understanding any charge-transfer characteristics in the excited state. rsc.orgchemrxiv.org For a salt like this compound, TD-DFT could elucidate the electronic transitions responsible for its optical properties and how intermolecular interactions in the crystal affect these transitions. kirensky.ru

Advanced Analytical Methodologies for Chiral Purity and Enantiomeric Excess Determination of 2r,6r 2,6 Dimethylpiperazine Oxalate

Chiral Chromatographic Techniques

Chiral chromatography stands as the most effective and widely used approach for the separation of enantiomers. nih.gov The fundamental principle involves the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or a mobile phase additive. eijppr.com This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and enabling their separation. azom.com

High-Performance Liquid Chromatography (HPLC) equipped with CSPs is a cornerstone technique for chiral analysis in the pharmaceutical sector due to its versatility and high efficiency. nih.govmdpi.com A vast array of commercially available CSPs allows for the separation of a wide range of chiral compounds, including diamines like dimethylpiperazine. nih.gov

The most successful CSPs for this purpose are often polysaccharide-based, such as those derived from cellulose (B213188) or amylose. eijppr.com These CSPs, available in coated or immobilized forms, offer broad applicability and can be used in normal-phase, reversed-phase, or polar organic modes. eijppr.comnih.gov The chiral recognition mechanism on polysaccharide phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. eijppr.com For basic compounds like amines, the addition of a basic additive such as diethylamine (B46881) (DEA) to the mobile phase is often crucial to prevent peak tailing and improve resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.com

Another important class of CSPs is the Pirkle-type, which operates on the principle of π-π interactions, hydrogen bonding, and steric hindrance. eijppr.com These are particularly effective for analytes containing aromatic rings that can interact with the π-acidic or π-basic groups of the stationary phase.

Table 1: Illustrative HPLC-CSP Conditions for Chiral Amine Separation

| CSP Type | Column Example | Mobile Phase | Analyte Class | Reference |

| Polysaccharide (Cellulose) | Chiralpak IC | Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) | Piperazine (B1678402) Derivatives | jocpr.com |

| Polysaccharide (Cellulose) | ODH | Not Specified | Aromatic Amines | mdpi.com |

| Polysaccharide (Amylose) | Lux Amylose-1 | Not Specified | Solriamfetol (chiral amine) | nih.gov |

| Zwitterionic Ion-Exchanger | Quinine-based | MeOH/THF with acid/base additives | Cyclic Secondary α-Amino Acids | researchgate.net |

Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. azom.com For the analysis of chiral amines like 2,6-dimethylpiperazine (B42777), direct analysis is often challenging due to their polarity, which can cause significant peak tailing. nih.gov Therefore, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance. nih.govwiley.com Reagents such as trifluoroacetic anhydride (B1165640) are frequently used to convert the amine groups into less polar trifluoroacetyl derivatives. nih.govwiley.com

The most prevalent chiral stationary phases in GC are based on modified cyclodextrins. wiley.comresearchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form a tapered cavity, or cone, into which an analyte can be included. nih.gov The chiral recognition arises from differential interactions between the enantiomers and the chiral environment of the cyclodextrin (B1172386) cavity and its derivatized rim. The choice of cyclodextrin derivative (e.g., permethylated, acetylated) significantly impacts enantioselectivity. gcms.cz The separation is governed by the thermodynamic differences in the formation of the transient host-guest complexes between the enantiomers and the cyclodextrin. azom.com

Table 2: Typical GC-CSP Conditions for Chiral Amine Analysis

| CSP Type | Column Example | Derivatizing Agent | Carrier Gas | Key Finding | Reference |

| Substituted Cyclodextrin | 30% MTBCD in OV-1701 | Trifluoroacetic Anhydride | Hydrogen | Linked thermodynamic parameters with experimental results for 1-phenylalkylamines. | wiley.com |

| Diproline Selector | Chemically bonded to polysiloxane | Trifluoroacetic Anhydride or Isopropyl Isocyanate | Not Specified | Aromatic amines showed higher enantioselectivity than aliphatic amines. | nih.gov |

| Diamide Selector | Chirasil-Valine | Pentafluoropropionyl/ isopropyl esters | Not Specified | Excellent recognition for N-containing compounds like amino acids. | azom.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.comchromatographyonline.com The technique typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and rapid column equilibration. selvita.comchromatographyonline.com

For the analysis of polar compounds like (2R,6R)-2,6-Dimethylpiperazine Oxalate (B1200264), organic modifiers (e.g., methanol, ethanol) and additives are included in the CO2 mobile phase to enhance analyte solubility and improve peak shape. chromatographyonline.com SFC is compatible with the same wide range of chiral stationary phases used in HPLC, with polysaccharide-based CSPs being particularly popular and effective. nih.gov The unique properties of the supercritical fluid can sometimes lead to different or improved chiral selectivity compared to liquid chromatography. chromatographyonline.com Due to its efficiency and the ease of removing the CO2 mobile phase, SFC is not only an excellent analytical tool but is also highly suitable for preparative-scale separations to isolate pure enantiomers. selvita.com

Table 3: Comparison of SFC and HPLC for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |

| Primary Mobile Phase | Supercritical CO2 (with modifiers) | Organic Solvents (Hexane, Alcohols) or Aqueous Buffers | selvita.comchromatographyonline.com |

| Analysis Speed | Faster due to low viscosity and high diffusivity | Slower | selvita.comchromatographyonline.com |

| Solvent Consumption | Lower, "greener" chemistry | Higher, often uses toxic solvents | selvita.com |

| Column Equilibration | Faster | Slower | selvita.com |

| Preparative Scale | Highly efficient due to easy solvent removal | More complex solvent removal process | selvita.comchromatographyonline.com |

| Compatibility | Compatible with most LC chiral stationary phases | Wide range of dedicated stationary phases | chromatographyonline.com |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of uncharged or charged molecules, a chiral selector is added to the background electrolyte. springernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and broad applicability. springernature.comasianpubs.orgmdpi.com

The separation mechanism in CE relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These complexes have different effective mobilities, leading to their separation. springernature.com Factors such as the type and concentration of the chiral selector, pH of the buffer, and applied voltage are critical parameters that must be optimized to achieve resolution. asianpubs.orgnih.gov CE offers advantages of very high separation efficiency, short analysis times, and minimal consumption of sample and reagents. mdpi.com Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of CE and HPLC, using a packed capillary column and an applied electric field to drive the mobile phase, offering another avenue for high-efficiency chiral separations.

Dynamic Chromatographic Studies for Stereodynamic Processes

Dynamic chromatography is an advanced technique used to study stereodynamic processes, such as the interconversion of enantiomers or conformers that occurs on the chromatographic timescale. By analyzing the characteristic peak profiles (e.g., plateau formation between two eluting peaks) obtained from dynamic HPLC or GC, it is possible to determine the kinetic and thermodynamic parameters of these interconversion processes. acs.org

For a molecule like 2,6-dimethylpiperazine, which can undergo conformational changes (e.g., chair-boat interconversion), dynamic chromatography could potentially be used to study the energy barriers of these processes. The technique involves performing separations at various temperatures. At low temperatures, where interconversion is slow, distinct peaks for the different stereoisomers may be observed. As the temperature increases, the rate of interconversion increases, leading to peak broadening and eventual coalescence. acs.org By modeling these temperature-dependent changes in the chromatogram, the activation energy for the stereodynamic process can be calculated, providing valuable insight into the molecule's conformational stability. acs.org

In Situ Spectroscopic Monitoring for Reaction Progress and Chiral Recognition

Real-time, in situ monitoring of chemical reactions provides critical data for process understanding and optimization. Spectroscopic techniques are particularly well-suited for this purpose. For reactions involving the synthesis or resolution of (2R,6R)-2,6-Dimethylpiperazine, methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed. rsc.orgnih.gov These techniques allow for the tracking of reactant consumption and product formation without the need for sample extraction, providing real-time kinetic data. nih.gov

Furthermore, spectroscopy is a powerful tool for studying the mechanisms of chiral recognition. NMR spectroscopy, for instance, can be used to investigate the interactions between a chiral analyte and a chiral selector (such as a cyclodextrin or a chiral solvating agent). acs.org The formation of diastereomeric complexes can induce chemical shift differences (the SIDA effect) or changes in nuclear Overhauser effects (NOEs) between the enantiomers, which provides structural information about the complex and the basis for enantiomeric discrimination. acs.org Similarly, techniques like Mössbauer spectroscopy have been used to provide evidence of in situ coordination between metal ions and intercalated diamines, demonstrating the utility of spectroscopy in probing intermolecular interactions in complex systems. rsc.org

Development and Optimization of Analytical Methods for Enantiomeric Purity

The development of a reliable analytical method for the determination of enantiomeric purity involves a systematic approach to select the most appropriate technique and to fine-tune the experimental conditions to achieve optimal separation of the enantiomers. The primary techniques employed for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

HPLC is a powerful and versatile technique for the separation of enantiomers. americanpharmaceuticalreview.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). For a compound like 2,6-dimethylpiperazine, which contains two secondary amine groups, polysaccharide-based CSPs are often a suitable choice. chromatographyonline.com These CSPs, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The development of an HPLC method would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) with different mobile phases. A common starting point for method development is a mobile phase consisting of a non-polar solvent such as hexane (B92381) or heptane, with an alcohol like isopropanol (B130326) or ethanol (B145695) as a modifier. For basic compounds like dimethylpiperazine, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and reduce retention times.

Optimization of the mobile phase composition is critical to achieving baseline separation of the enantiomers. The ratio of the non-polar solvent to the alcohol modifier, as well as the concentration of the amine additive, would be systematically varied to maximize the resolution (Rs) between the (2R,6R) and the unwanted (2S,6S) enantiomer. Other parameters such as flow rate and column temperature can also be adjusted to further optimize the separation.

Illustrative Data for HPLC Method Optimization:

The following interactive table illustrates the potential effect of mobile phase composition on the chiral separation of 2,6-dimethylpiperazine enantiomers. The data presented is hypothetical and serves as an example of the optimization process.

| Mobile Phase Composition (Hexane:Isopropanol:DEA) | Retention Time (2R,6R) (min) | Retention Time (2S,6S) (min) | Resolution (Rs) |

| 90:10:0.1 | 8.5 | 9.2 | 1.2 |

| 85:15:0.1 | 7.2 | 8.0 | 1.8 |

| 80:20:0.1 | 6.1 | 6.8 | 1.5 |

| 85:15:0.2 | 6.8 | 7.5 | 1.9 |

Note: This data is for illustrative purposes only.

Gas chromatography can also be employed for the enantiomeric analysis of chiral amines like 2,6-dimethylpiperazine. However, due to the low volatility and polar nature of the compound, derivatization is typically required prior to GC analysis. The primary or secondary amine functional groups can be reacted with a chiral or achiral derivatizing agent to produce more volatile and thermally stable diastereomers or enantiomeric derivatives.

Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). If an achiral derivatizing agent is used, a chiral GC column is necessary for the separation of the resulting enantiomeric derivatives. Chiral stationary phases for GC are often based on cyclodextrin derivatives.

The optimization of a GC method would involve selecting the appropriate derivatization reagent and reaction conditions, choosing a suitable chiral capillary column, and optimizing the temperature program of the GC oven. The goal is to achieve a sufficient temperature difference in the elution of the diastereomers or enantiomers to allow for accurate quantification.

Illustrative Research Findings for GC Method Development:

A hypothetical study on the GC analysis of derivatized 2,6-dimethylpiperazine could yield the following findings:

| Derivatizing Agent | Chiral Column | Oven Temperature Program | Retention Time (2R,6R-derivative) (min) | Retention Time (2S,6S-derivative) (min) | Resolution (Rs) |

| TFAA | Cyclodex-B | 100°C to 180°C at 5°C/min | 12.3 | 12.8 | 2.1 |

| MBTFA | Chirasil-Dex | 120°C to 200°C at 10°C/min | 9.8 | 10.2 | 1.7 |

Note: This data is for illustrative purposes only.

Capillary electrophoresis is a high-efficiency separation technique that can be readily adapted for chiral analysis. springernature.comasianpubs.org In CE, enantiomers are separated based on their different mobilities in the presence of a chiral selector added to the background electrolyte (BGE). For the analysis of cationic compounds like 2,6-dimethylpiperazine, cyclodextrins and their derivatives are widely used as chiral selectors. springernature.com

The development of a chiral CE method involves the selection of a suitable chiral selector and the optimization of the BGE composition, including the concentration of the chiral selector, the pH of the buffer, and the addition of organic modifiers. The applied voltage and capillary temperature are also important parameters that can be adjusted to improve the separation.

The optimization process would aim to maximize the difference in the electrophoretic mobility between the two enantiomers, leading to a baseline separation. The concentration of the cyclodextrin is a critical factor, as too low a concentration may not provide sufficient interaction for separation, while too high a concentration can lead to broad peaks and long analysis times.

Detailed Research Findings from a Hypothetical CE Method Optimization Study:

| Chiral Selector | Selector Conc. (mM) | BGE pH | Applied Voltage (kV) | Migration Time (2R,6R) (min) | Migration Time (2S,6S) (min) | Resolution (Rs) |

| β-Cyclodextrin | 10 | 4.5 | 20 | 5.2 | 5.4 | 1.1 |

| Hydroxypropyl-β-CD | 15 | 4.5 | 20 | 6.8 | 7.3 | 2.0 |

| Sulfated-β-CD | 10 | 5.0 | 25 | 4.5 | 5.1 | 2.5 |

Note: This data is for illustrative purposes only.

The development and optimization of analytical methods for the enantiomeric purity of (2R,6R)-2,6-Dimethylpiperazine oxalate require a careful and systematic approach. The choice between HPLC, GC, and CE will depend on the available instrumentation and the specific requirements of the analysis. For each technique, a thorough optimization of the experimental parameters is necessary to achieve a robust and reliable method capable of accurately determining the enantiomeric excess of the target compound.

Applications of 2r,6r 2,6 Dimethylpiperazine Oxalate in Asymmetric Transformations and Materials Science

Utilization as Chiral Ligands and Organocatalysts in Asymmetric Reactions

The transformation of simple, C2-symmetric molecules into sophisticated chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. nih.gov The (2R,6R)-2,6-dimethylpiperazine core is an exemplary backbone for this purpose due to its conformational rigidity and the presence of two secondary amine functionalities that can be readily derivatized. unl.pt

The synthesis of catalytically active derivatives from (2R,6R)-2,6-dimethylpiperazine involves the functionalization of one or both nitrogen atoms. The synthetic strategy allows for the creation of a diverse range of ligands, including bis-amides, bis-phosphines, and more complex structures, by reacting the diamine with various electrophiles. This modularity is crucial for tuning the steric and electronic properties of the resulting catalyst to suit a specific asymmetric transformation. nih.gov

One common synthetic approach begins with the N-alkylation of the piperazine (B1678402) core, followed by further modifications. For instance, research groups have developed efficient strategies for preparing a variety of 2,6-methylated piperazines where the absolute stereochemistry can be readily controlled. researchgate.net These methods often involve key bond-forming steps like diastereoselective triflate alkylation or intramolecular Mitsunobu reactions to establish the required stereochemistry. researchgate.net A notable synthesis of (2S,6S)-2,6-dimethylpiperazine, the enantiomer of the subject compound, involved alkylation with methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate, followed by cyclization and reduction steps to yield the target molecule with high enantiomeric excess (>98% ee). rsc.org

Table 1: Examples of Synthetic Strategies for Chiral 2,6-Dimethylpiperazine (B42777) Derivatives

| Starting Material | Key Reaction Steps | Product Type | Ref. |

|---|---|---|---|

| N-benzyl-(R)-alaninol | Alkylation with methyl (R)-lactate triflate, Monodebenzylation, Cyclization, LAH reduction, Hydrogenolysis | (2S,6S)-2,6-Dimethylpiperazine | rsc.org |

| Chiral Amino Acids | Diastereoselective triflate alkylation or Intramolecular Mitsunobu reaction | (2R,6R)- and (2S,6S)-2,6-Dimethylpiperazine | researchgate.net |

| N,N'-dibenzyl ethylenediamine | Nucleophilic attack on cis-oriented epoxy triflate | Pyrano-fused tetrasubstituted piperazine | rsc.org |

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. nih.gov Chiral ligands derived from diamines like (2R,6R)-2,6-dimethylpiperazine are pivotal in forming transition-metal catalysts (e.g., with Ruthenium, Rhodium, Iridium) for these reactions. While direct studies specifying ligands from (2R,6R)-2,6-dimethylpiperazine oxalate (B1200264) are not extensively detailed in the provided context, the application of chiral piperazine-containing ligands in this field is well-established.

For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent enantioselectivities, which can then be converted to chiral piperazines. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been achieved using ligands such as BINAP and phosphine-oxazolines, affording chiral piperazin-2-ones with up to 94% ee. researchgate.net These examples highlight the potential of the chiral piperazine framework in designing effective ligands for the asymmetric hydrogenation of various unsaturated substrates. The principles guiding these transformations suggest that ligands derived from (2R,6R)-2,6-dimethylpiperazine could be highly effective, offering a rigid C2-symmetric environment around the metal center to control the facial selectivity of hydride attack. nih.gov

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using small, synthetic molecules. This often involves creating catalysts with specific binding pockets and functional groups that can activate substrates through non-covalent interactions, such as hydrogen bonding. While the direct use of (2R,6R)-2,6-dimethylpiperazine oxalate in biomimetic catalysis is an emerging area, the piperazine scaffold is relevant to this field.

For instance, the synthesis of diketopiperazines, which are related cyclic structures, has been achieved using modular, supramolecular catalysts designed to mimic nonribosomal peptide synthetases. nih.govnih.gov These peptide-based catalysts demonstrate how organized scaffolds can facilitate complex reactions. nih.govnih.gov Organocatalysts derived from chiral diamines often function by forming enamine intermediates, mimicking the action of Class I aldolase (B8822740) enzymes. Chiral 2,5-disubstituted piperazines have proven to be very efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, achieving good yields and high diastereoselectivities. unl.pt This mode of action, relying on the predictable formation of reactive intermediates within a chiral environment, is a hallmark of biomimetic organocatalysis.

Role as Chiral Building Blocks in Complex Molecule Synthesis

Beyond catalysis, the well-defined three-dimensional structure of (2R,6R)-2,6-dimethylpiperazine makes it a valuable chiral building block, or "scaffold," for the synthesis of complex molecules, particularly in medicinal chemistry. rsc.org The piperazine ring is considered a "privileged structure" as it is frequently found in biologically active compounds. rsc.org Using a chiral, substituted piperazine like the (2R,6R)-dimethyl derivative allows chemists to explore new chemical space by introducing defined stereochemistry at the carbon atoms of the ring, not just at the nitrogen substituents. rsc.org

The synthetic utility of the (2R,6R)-2,6-dimethylpiperazine scaffold is dependent on the ability to selectively functionalize its two nitrogen atoms. A variety of chemical transformations can be employed to modify the piperazine core, allowing for its incorporation into larger, more complex molecular frameworks. The presence of two secondary amines allows for mono- or di-functionalization, providing precise control over the final structure.

Key functionalization strategies include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atoms is a common strategy. This can be achieved through nucleophilic substitution reactions with alkyl halides or through transition-metal-catalyzed cross-coupling reactions for aryl groups.

N-Acylation: The formation of amides by reacting the piperazine with acyl chlorides or carboxylic acids (using coupling reagents) is a robust method for introducing a wide range of substituents.

Reductive Amination: This reaction allows for the introduction of alkyl groups by reacting the piperazine with aldehydes or ketones in the presence of a reducing agent.

Michael Addition: The piperazine nitrogens can act as nucleophiles in conjugate additions to α,β-unsaturated systems.

The direct C-H functionalization of the carbon atoms adjacent to the nitrogens (the α-carbons) is a more advanced but powerful strategy to further modify the scaffold, though it can be challenging. nih.gov

The C2-symmetric and bifunctional nature of (2R,6R)-2,6-dimethylpiperazine makes it an ideal central scaffold for divergent synthesis and the creation of DNA-Encoded Chemical Libraries (DECLs). nih.gov In a divergent approach, a common core structure is reacted with a diverse set of building blocks to rapidly generate a large collection, or library, of related but structurally distinct compounds.

This strategy is particularly powerful in drug discovery. For example, a stereochemically diverse DECL of 77 million compounds was constructed using 24 different enantiomerically pure 2,6-disubstituted piperazines as the central cores. nih.gov By attaching various building blocks to the nitrogen atoms of the piperazine scaffold, researchers can create vast libraries of molecules that occupy a wide and diverse chemical space. nih.govmdpi.com The inherent three-dimensionality and stereochemical purity of the (2R,6R)-2,6-dimethylpiperazine core imparts a well-defined shape to each library member, which is critical for specific interactions with biological targets like proteins and enzymes. nih.gov This approach has been used to identify inhibitors for targets such as polyamine transport and to screen for activity against various pathogens. mdpi.com The use of rigid scaffolds, like bridged piperazines, further refines this approach by presenting functional groups in highly defined spatial orientations. nih.gov

Intermediates in the Preparation of Other Chiral Heterocyclic Systems

(2R,6R)-2,6-Dimethylpiperazine, readily available as its stable oxalate salt, is a valuable chiral building block in asymmetric synthesis. Its C2-symmetric structure and the presence of two secondary amine functionalities make it an ideal starting material for the construction of more complex chiral heterocyclic systems. The stereochemical information embedded in the (2R,6R)-2,6-dimethylpiperazine core can be transferred to new stereocenters, enabling the synthesis of enantiomerically pure target molecules.

The utility of chiral piperazines as synthons is well-established in medicinal and materials chemistry. The rigid conformation of the piperazine ring, enforced by the methyl groups in the (2R,6R) configuration, allows for predictable stereochemical outcomes in subsequent reactions. This specific isomer has been shown to impart significant improvements in biological activity in certain contexts, underscoring the importance of stereochemistry in the piperazine core. For instance, in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), the (2R,6R) isomer of a dimethylpiperazine-based inhibitor demonstrated a notable 18-fold enhancement in activity compared to other stereoisomers. This highlights the critical role of the defined stereochemistry of the (2R,6R)-2,6-dimethylpiperazine scaffold in molecular recognition.

The synthetic applications of this chiral scaffold can be broadly categorized, leveraging the nucleophilicity of the nitrogen atoms for various transformations. These include, but are not limited to:

Synthesis of Fused Heterocyclic Systems: The diamine structure of (2R,6R)-2,6-dimethylpiperazine allows for its use in condensation reactions with dicarbonyl compounds or their equivalents to form fused bicyclic or polycyclic heterocyclic systems. The chirality of the piperazine backbone is retained in the final product, providing a straightforward entry into chiral fused heterocycles.

Elaboration into Chiral Ligands: The secondary amine groups can be functionalized with various side chains to create a diverse array of chiral ligands. These ligands, featuring the C2-symmetric piperazine backbone, are of significant interest for applications in asymmetric catalysis, where they can coordinate to metal centers and induce enantioselectivity in a wide range of chemical transformations.

Asymmetric Synthesis of Biologically Active Molecules: Given that the piperazine motif is a privileged scaffold in medicinal chemistry, (2R,6R)-2,6-dimethylpiperazine serves as a key starting material for the synthesis of chiral drug candidates. Its incorporation into a larger molecule can significantly influence the pharmacological properties, including efficacy and selectivity.

While direct literature examples detailing the use of the oxalate salt of (2R,6R)-2,6-dimethylpiperazine are not extensively documented, the free base, which can be readily generated from the oxalate salt, is the reactive species in these synthetic transformations. The oxalate salt provides a stable, crystalline, and easily handleable form of the chiral diamine.

| Application Area | Description | Key Features of (2R,6R)-2,6-Dimethylpiperazine |

|---|---|---|

| Asymmetric Catalysis | Serves as a chiral backbone for the synthesis of C2-symmetric ligands for metal-catalyzed asymmetric reactions. | Defined stereochemistry, C2-symmetry, and functionalizable nitrogen atoms. |

| Medicinal Chemistry | Acts as a chiral scaffold for the development of enantiomerically pure pharmaceuticals. | Privileged structure in drug discovery, with stereochemistry influencing biological activity. |

| Synthesis of Fused Heterocycles | Used as a starting material to construct complex, chiral polycyclic systems. | Bifunctional nature of the diamine allows for cyclization reactions. |

Coordination Chemistry and Potential for Metal-Organic Frameworks

The field of coordination chemistry has seen a growing interest in the use of chiral ligands to construct metal complexes and coordination polymers with unique properties and applications, particularly in enantioselective separations and asymmetric catalysis. (2R,6R)-2,6-Dimethylpiperazine, with its defined stereochemistry and coordinating nitrogen atoms, is an excellent candidate for incorporation into such materials.

The two nitrogen atoms of the piperazine ring can act as Lewis bases, coordinating to a variety of metal centers. The rigid, chair-like conformation of the (2R,6R)-2,6-dimethylpiperazine ligand can influence the geometry of the resulting metal complex and create a chiral microenvironment around the metal ion. This is crucial for applications that rely on chiral recognition.

Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, represent a significant area of potential for chiral piperazine derivatives. Chiral MOFs (CMOFs) can be synthesized by employing chiral organic linkers. (2R,6R)-2,6-Dimethylpiperazine can be utilized in several ways to generate CMOFs:

As a Component of a Larger Chiral Linker: (2R,6R)-2,6-Dimethylpiperazine can be functionalized, for example, by attaching carboxylate or other coordinating groups to the nitrogen atoms. These modified ligands can then be used to build robust, porous CMOFs.

As a Chiral Template: The chiral piperazinium cation can be incorporated into the pores of an achiral MOF during its synthesis, directing the formation of a chiral structure.

The incorporation of the chiral and aliphatic (2R,6R)-2,6-dimethylpiperazine into MOF structures can offer several advantages. The aliphatic nature may lead to increased flexibility and dynamics in the framework compared to more rigid aromatic linkers. Furthermore, the presence of the chiral piperazine moiety can create chiral pores, which are highly desirable for applications such as the enantioselective separation of racemic mixtures.

While the synthesis of MOFs specifically incorporating (2R,6R)-2,6-dimethylpiperazine is an emerging area, the principles of MOF chemistry strongly support its potential. The ability to create homochiral frameworks with well-defined pore environments opens up possibilities for their use as highly selective catalysts and separation media.

| Material Type | Role of (2R,6R)-2,6-Dimethylpiperazine | Potential Applications |

|---|---|---|

| Discrete Metal Complexes | Chiral ligand creating a chiral environment around the metal center. | Asymmetric catalysis, chiroptical materials. |

| Chiral Coordination Polymers | Bridging chiral linker connecting metal ions in one, two, or three dimensions. | Non-linear optics, ferroelectric materials. |

| Chiral Metal-Organic Frameworks (CMOFs) | Chiral building block for constructing porous, homochiral frameworks. | Enantioselective separation, asymmetric catalysis, chiral sensing. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2R,6R)-2,6-Dimethylpiperazine oxalate?

- Answer : The compound is synthesized via a multi-step process involving chiral resolution or stereoselective catalysis. A validated method includes reacting (2R,6R)-2,6-dimethylpiperazine dihydrochloride with oxalic acid under reflux in a polar solvent (e.g., acetonitrile/water mixture) at 90°C for 13 hours, followed by crystallization . Key parameters include maintaining a 20:1 solvent ratio and strict temperature control to avoid racemization.

Q. How can researchers confirm the stereochemical purity of this compound?

- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Use a mobile phase of hexane:ethanol (80:20) with 0.1% diethylamine to resolve enantiomers. Nuclear magnetic resonance (NMR) analysis, particularly and spectra, can further validate stereochemistry by comparing coupling constants and splitting patterns with reference data .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Structure : Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., C=O stretch of oxalate at 1720–1680 cm) and mass spectrometry (MS) for molecular ion confirmation.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How does this compound contribute to antimycobacterial drug design?

- Answer : The compound serves as a key intermediate in synthesizing DNA gyrase inhibitors (e.g., compounds 44 and 45 in Scheme 5 of ). Its rigid piperazine scaffold enhances target binding by restricting conformational flexibility. Structure-activity relationship (SAR) studies show that substituents on the oxalate moiety modulate solubility and logD values, which correlate with improved Mycobacterium tuberculosis (Mtb) inhibition (MIC values: 0.06–0.5 µg/mL) while reducing cytotoxicity in HepG2 cells .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

- Answer :

- Reaction conditions : Use non-polar solvents (e.g., dichloromethane) and low temperatures (<50°C) to minimize thermal racemization.

- Catalysts : Opt for enantioselective catalysts like chiral Brønsted acids (e.g., TRIP) to retain stereochemical integrity.

- Workup : Avoid strong acids/bases during neutralization; instead, use ion-exchange resins for purification .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies arise from polymorphic forms and pH-dependent ionization. A systematic approach includes:

- Polymorph screening : Use solvent-drop grinding and X-ray powder diffraction (XRPD) to identify stable crystalline forms.

- pH-solubility profiling : Measure solubility in buffers (pH 1–12) to account for protonation effects. For example, solubility increases at pH < 3 due to oxalate deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.